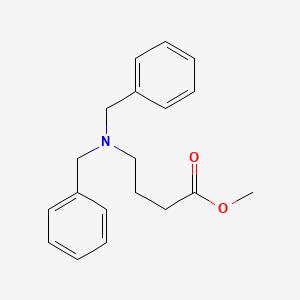

Methyl 4-(dibenzylamino)butanoate

Description

Contextual Significance of Tertiary Amines in Contemporary Chemical Design

Tertiary amines are organic derivatives of ammonia (B1221849) where all three hydrogen atoms have been replaced by carbon-containing groups. This structural feature renders them non-basic in the traditional sense but highly significant in modern chemical design. They are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and bioactive molecules. orgsyn.org In the pharmaceutical industry, the incorporation of a tertiary amine moiety can significantly enhance a drug's pharmacological profile, including its solubility, metabolic stability, and ability to interact with biological targets. nih.gov More than 60% of the amine-containing drugs and drug candidates feature a tertiary amine. organic-chemistry.org

The synthesis of tertiary amines has been a long-standing goal in organic chemistry, and recent advancements have led to faster and simpler methods for their creation. nih.govorganic-chemistry.org Innovative catalytic systems, including those based on palladium and iridium, have enabled new types of carbon-hydrogen (C-H) amination and hydrogen-borrowing reactions, expanding the toolkit for constructing complex tertiary amines under milder conditions. nih.govnih.gov These modern synthetic strategies avoid the limitations of classical methods, which often require harsh conditions and can suffer from a lack of selectivity. organic-chemistry.org This ongoing research opens the door to discovering new tertiary amines with the potential to treat a wide range of diseases. nih.gov

Foundational Role of Butanoate Esters as Versatile Synthetic Scaffolds

Butanoate esters, also known as butyrate (B1204436) esters, are derivatives of butanoic acid. The butanoate framework is a versatile four-carbon chain that serves as a fundamental building block in organic synthesis. This scaffold can be readily modified and functionalized, allowing for the construction of more complex molecules. For instance, butanoate derivatives are utilized in the production of γ-aminobutyric acid (GABA) analogues, which are of significant medicinal interest. nih.gov

The ester group itself provides a handle for further chemical transformations, such as hydrolysis, amidation, or reduction. In the context of materials science, polymers derived from butanoates, such as poly(3-hydroxybutyrate), are explored as biodegradable and biocompatible scaffolds for applications like bone tissue engineering. prepchem.com Synthetic scaffolds based on butyrates have also been engineered in microorganisms to enhance the production of valuable chemicals, demonstrating their importance in metabolic engineering and synthetic biology. researchgate.net The synthesis of butanoate esters can be achieved through various methods, including the esterification of the corresponding carboxylic acid or through catalytic processes involving simple starting materials.

Current Research Landscape Pertaining to Methyl 4-(dibenzylamino)butanoate

While extensive research into broad classes of tertiary amines and butanoate esters is prevalent, the specific compound this compound is not a subject of widespread, dedicated studies in the current scientific literature. However, its synthesis falls squarely within established and reliable synthetic methodologies, making it an excellent representative of N-substituted amino esters.

The preparation of this compound can be logically achieved through several well-documented synthetic routes. A primary method involves the N-alkylation of a precursor, Methyl 4-aminobutanoate. prepchem.comebi.ac.uksigmaaldrich.comnih.gov This starting material is readily synthesized by the esterification of 4-aminobutyric acid (GABA) with methanol (B129727) in the presence of an acid catalyst. prepchem.com The subsequent reaction of Methyl 4-aminobutanoate with two equivalents of a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a suitable base would yield the desired tertiary amine. A procedure for the N,N-dibenzylation of other amino acid esters using benzyl bromide and potassium carbonate has been well-documented and could be adapted for this purpose. orgsyn.org

Alternatively, this compound could be prepared via reductive amination. masterorganicchemistry.comlibretexts.org This powerful method involves the reaction of dibenzylamine (B1670424) with a suitable carbonyl-containing precursor, such as methyl 4-oxobutanoate (B1241810). The intermediate iminium ion formed is then reduced in situ using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to furnish the final product. masterorganicchemistry.com This approach is highly versatile and widely used for the synthesis of a diverse range of amines. organic-chemistry.org

Although specific research findings on the applications of this compound are scarce, its structure suggests potential utility as a synthetic intermediate. The dibenzylamino group can serve as a protected form of a secondary amine; the benzyl groups can often be removed by catalytic hydrogenation. This would unmask the secondary amine for further functionalization, making the compound a useful building block in the synthesis of more complex molecules, such as those targeted in pharmaceutical development.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(dibenzylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-22-19(21)13-8-14-20(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSNDQYVNKDANQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94914-32-6 | |

| Record name | methyl 4-(dibenzylamino)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Dibenzylamino Butanoate and Analogues

Direct Amine Alkylation Strategies for N-4 Substitution

A primary and straightforward approach to synthesizing methyl 4-(dibenzylamino)butanoate involves the direct alkylation of a secondary amine, dibenzylamine (B1670424), with a suitable four-carbon electrophile. This method builds the carbon-nitrogen bond at the fourth position of the butanoate chain.

Reaction of Dibenzylamine with Activated Butanoate Derivatives

This strategy employs butanoate derivatives that are "activated" for nucleophilic attack by the weakly basic dibenzylamine. The activation is typically achieved by incorporating a good leaving group at the C-4 position of the methyl butanoate backbone.

Methyl 4-halobutanoates, such as methyl 4-bromobutanoate or methyl 4-chlorobutanoate, are common electrophilic precursors for this transformation. In this reaction, dibenzylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the displacement of the halide ion and the formation of the desired C-N bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed as a byproduct. Common bases for this purpose include potassium carbonate or triethylamine. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed to facilitate the reaction.

The efficiency of the alkylation reaction is significantly influenced by the nature of the leaving group on the methyl butanoate derivative. Halides are effective leaving groups, with their efficacy generally following the trend I > Br > Cl > F. Therefore, methyl 4-bromobutanoate is often preferred over methyl 4-chlorobutanoate for achieving higher reaction rates and yields.

Optimization of reaction parameters is critical for maximizing the yield and purity of the product. This includes the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. For instance, using a non-nucleophilic base prevents competition with the dibenzylamine for the electrophile. The temperature is typically controlled to balance the reaction rate with the potential for side reactions.

Table 1: Comparison of Reaction Parameters for the Alkylation of Dibenzylamine

| Parameter | Condition 1 | Condition 2 | Rationale |

| Electrophile | Methyl 4-bromobutanoate | Methyl 4-chlorobutanoate | Bromide is a better leaving group than chloride, leading to a faster reaction. |

| Base | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) | K₂CO₃ is a solid base that can be easily filtered off, while Et₃N is a liquid amine base. |

| Solvent | Acetonitrile (CH₃CN) | Dimethylformamide (DMF) | Both are polar aprotic solvents that can solvate the ions formed during the reaction. |

| Temperature | Room Temperature to Reflux | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |

Mechanistic Considerations of Nucleophilic Substitution Pathways

The reaction between dibenzylamine and methyl 4-halobutanoates proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.com In this concerted process, the nucleophilic nitrogen atom of dibenzylamine attacks the electrophilic carbon atom of the methyl 4-halobutanoate from the side opposite to the leaving group (backside attack). masterorganicchemistry.com

The transition state involves a partial formation of the C-N bond and a partial breaking of the C-halogen bond. masterorganicchemistry.com The rate of the S(_N)2 reaction is dependent on the concentration of both the nucleophile (dibenzylamine) and the electrophile (methyl 4-halobutanoate). masterorganicchemistry.com Steric hindrance around the reaction centers can significantly impact the reaction rate. However, in the case of a primary halide like methyl 4-halobutanoate, steric hindrance is minimal, favoring the S(_N)2 pathway.

Esterification Routes from Substituted Butanoic Acids

An alternative synthetic strategy involves first preparing 4-(dibenzylamino)butanoic acid and then converting it to its methyl ester. This approach is particularly useful if the carboxylic acid is more readily available or if direct alkylation methods prove to be inefficient.

Fischer and Steglich Esterification Protocols

Two common methods for the esterification of 4-(dibenzylamino)butanoic acid are the Fischer and Steglich esterification protocols.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, and/or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. cerritos.edu

Steglich Esterification: This method is a milder alternative to Fischer esterification and is particularly useful for substrates that are sensitive to strong acids. wikipedia.orgorganic-chemistry.org The reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgchemicalbook.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester. organic-chemistry.org A key advantage of this method is that it proceeds under mild, neutral conditions and at room temperature. wikipedia.orgnih.gov The byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration. wikipedia.org

Table 2: Comparison of Fischer and Steglich Esterification

| Feature | Fischer Esterification | Steglich Esterification |

| Reagents | Excess Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Methanol, DCC, DMAP (catalytic) |

| Conditions | Acidic, often requires heating (reflux) cerritos.edu | Neutral, typically room temperature wikipedia.org |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution cerritos.edu | DCC-mediated activation followed by DMAP-catalyzed acyl transfer organic-chemistry.orgnih.gov |

| Byproducts | Water masterorganicchemistry.com | Dicyclohexylurea (DCU) wikipedia.org |

| Advantages | Inexpensive reagents masterorganicchemistry.com | Mild conditions, high yields, suitable for sensitive substrates wikipedia.orgresearchgate.net |

| Disadvantages | Harsh conditions, equilibrium reaction masterorganicchemistry.com | More expensive reagents, removal of DCU can sometimes be cumbersome |

Acid-Catalyzed Approaches for Methyl Ester Formation

The direct esterification of the parent carboxylic acid, 4-(dibenzylamino)butanoic acid, represents a fundamental and straightforward method for the synthesis of this compound. This reaction is typically catalyzed by a strong acid in the presence of methanol.

The mechanism of this Fischer-Speier esterification involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester and regenerate the acid catalyst.

Commonly employed acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). google.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. google.com

For example, a general procedure for the esterification of a carboxylic acid like butyric acid involves reacting it with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is typically heated to reflux for several hours to ensure complete conversion. google.com A similar protocol can be applied to 4-(dibenzylamino)butanoic acid.

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Parameter | Condition |

| Substrate | 4-(Dibenzylamino)butanoic acid |

| Reagent | Methanol (often as solvent) |

| Catalyst | H₂SO₄, p-TsOH, or anhydrous HCl |

| Temperature | Reflux |

| Reaction Time | 2-8 hours |

It is important to note that while effective, the use of strong acids can sometimes lead to side reactions if other sensitive functional groups are present in the molecule.

Multi-step Synthetic Sequences Incorporating the Dibenzylamino Moiety

Multi-step syntheses offer greater flexibility and control in constructing complex molecules like this compound. These sequences often involve the strategic use of protecting groups and the carefully planned introduction of the amino and ester functionalities.

In many synthetic routes, the dibenzylamino group is not just a target moiety but also serves as a protecting group for a primary or secondary amine. The benzyl (B1604629) groups can be readily introduced via N-alkylation and later removed under specific conditions.

A common precursor for such a synthesis would be methyl 4-aminobutanoate. The N-benzylation of this primary amine can be achieved by reacting it with benzyl halides (e.g., benzyl bromide) in the presence of a base to neutralize the hydrohalic acid formed.

Conversely, the benzyl groups can be cleaved to yield the corresponding primary or secondary amine through catalytic hydrogenolysis. This reaction involves treating the dibenzylated compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This process is highly efficient and clean, typically yielding the deprotected amine and toluene (B28343) as the only byproduct. researchgate.net

For instance, the N-debenzylation of a related piperidine (B6355638) derivative was successfully achieved in near-quantitative yields using catalytic hydrogenolysis, highlighting the effectiveness of this method. researchgate.net This strategy is particularly useful in the synthesis of analogues where the amine functionality needs to be further modified after the ester group is in place.

The Michael addition, or conjugate addition, provides a powerful tool for the formation of the aminobutanoate skeleton. researchgate.netnih.gov This reaction involves the addition of a nucleophile, in this case, an amine, to an α,β-unsaturated carbonyl compound. uky.edu

For the synthesis of this compound analogues, dibenzylamine can be reacted with an acrylate (B77674) ester, such as methyl acrylate. The nucleophilic nitrogen of dibenzylamine attacks the β-carbon of the acrylate, leading to the formation of the desired 4-aminobutanoate structure in a single step. researchgate.netnih.govmst.edu

The reaction is often carried out in a suitable solvent and can be promoted by microwave irradiation to significantly reduce reaction times and improve yields. researchgate.netnih.gov This method is highly versatile and can be applied to a wide range of amines and acrylate derivatives, allowing for the synthesis of a diverse library of aminobutanoate compounds. mst.edursc.org

Table 2: Michael Addition of Amines to Acrylates

| Amine | Acrylate | Product |

| Dibenzylamine | Methyl acrylate | This compound |

| Benzylamine | Methyl crotonate | Methyl 3-(benzylamino)butanoate nih.gov |

| (S)-(-)-α-Methylbenzylamine | Methyl acrylate | Methyl 3-((S)-1-phenylethylamino)propanoate nih.gov |

This approach is particularly advantageous as it constructs the C-N and C-C bonds of the butanoate backbone simultaneously.

Catalytic Approaches in N-Alkylation and Esterification

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the formation of C-N and ester bonds relevant to the synthesis of this compound.

Transition-metal catalysis offers a range of methods for N-alkylation. For instance, palladium-catalyzed cross-coupling reactions can be employed to form the C-N bond between an amine and an alkyl halide. While direct dibenzylation of methyl 4-aminobutanoate is feasible, these catalytic methods can offer milder reaction conditions and broader substrate scope.

Furthermore, reductive amination, a process that converts a carbonyl group to an amine, can be facilitated by transition metal catalysts. wikipedia.orgorganic-chemistry.org For example, a ketone or aldehyde can be reacted with an amine in the presence of a reducing agent and a metal catalyst like nickel or palladium to form the corresponding amine. wikipedia.orgorganic-chemistry.org This could be a viable route for synthesizing precursors to this compound.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant traction as a green and efficient alternative to metal-based catalysts. nih.govacs.orgthieme-connect.comrsc.orgresearchgate.net In the context of synthesizing this compound and its analogues, organocatalysts can be employed for both esterification and C-N bond formation.

For esterification, various organic bases and acids have been shown to effectively catalyze the reaction between carboxylic acids and alcohols. These catalysts are often milder and more tolerant of other functional groups compared to traditional strong acid catalysts.

In the realm of C-N bond formation, organocatalytic versions of the Michael addition and Mannich reaction are well-established. thieme-connect.com Chiral organocatalysts can even be used to achieve enantioselective synthesis of amino esters, providing access to optically active building blocks for pharmaceuticals and other applications. nih.govacs.orgrsc.orgresearchgate.net For example, thiourea-based catalysts have been successfully used in the asymmetric Mannich synthesis of α-amino esters. thieme-connect.com While not directly applied to this compound, these methodologies demonstrate the potential of organocatalysis in the synthesis of related amino acid derivatives.

Chemical Reactivity and Transformation Pathways of Methyl 4 Dibenzylamino Butanoate

Reactions at the Methyl Ester Functionality

The methyl ester group in Methyl 4-(dibenzylamino)butanoate is susceptible to various nucleophilic substitution and reduction reactions. These transformations are fundamental in modifying the carboxylic acid derivative portion of the molecule.

Hydrolysis to 4-(Dibenzylamino)butanoic Acid

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(dibenzylamino)butanoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid, such as sulfuric acid or hydrochloric acid, and an excess of water. chemguide.co.uksavemyexams.com The equilibrium nature of the reaction means that a large excess of water is used to drive the reaction towards the formation of the carboxylic acid and methanol (B129727). commonorganicchemistry.com

Base-Mediated Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis involves heating the ester with a dilute aqueous alkali, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uksavemyexams.com This reaction, known as saponification, proceeds to completion and initially yields the carboxylate salt. savemyexams.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. savemyexams.com

Table 1: Comparison of Hydrolysis Conditions for this compound

| Condition | Reagents | Key Features | Product |

| Acidic | Dilute H₂SO₄ or HCl, excess H₂O, heat | Reversible | 4-(Dibenzylamino)butanoic Acid and Methanol |

| Basic | Dilute NaOH or KOH, H₂O, heat, then acid workup | Irreversible | Initially the carboxylate salt, then 4-(Dibenzylamino)butanoic Acid |

Transesterification Processes with Other Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this allows for the synthesis of other esters of 4-(dibenzylamino)butanoic acid. The reaction can be catalyzed by either an acid or a base. wikipedia.orgbyjus.com To ensure a high yield of the desired product, the alcohol reactant is often used in large excess or as the solvent, and the methanol by-product is removed to shift the equilibrium. wikipedia.orgyoutube.com

Acid-Catalyzed Transesterification: A strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. wikipedia.orgyoutube.com

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. byjus.commasterorganicchemistry.com

Table 2: Transesterification of this compound

| Catalyst | General Reaction | Example Reactant Alcohol | Expected Product |

| Acid (e.g., H₂SO₄) | R-OH, heat | Ethanol | Ethyl 4-(dibenzylamino)butanoate |

| Base (e.g., NaOR) | R-OH, heat | Isopropanol | Isopropyl 4-(dibenzylamino)butanoate |

Reductive Transformations of the Ester Group

The methyl ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. commonorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and is often slow in reducing esters unless used in combination with certain additives or at higher temperatures. commonorganicchemistry.comias.ac.inresearchgate.nettandfonline.com The expected product from the complete reduction of this compound is 4-(dibenzylamino)butan-1-ol.

Partial Reduction to an Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires specific reagents to avoid over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose, typically used at low temperatures (e.g., -78 °C). libretexts.orgcommonorganicchemistry.com This reaction would yield 4-(dibenzylamino)butanal.

Table 3: Reductive Transformations of the Ester Group

| Transformation | Reagent | Typical Conditions | Product |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ether solvent (e.g., THF, Et₂O) | 4-(Dibenzylamino)butan-1-ol |

| Full Reduction | Sodium Borohydride (NaBH₄) | Often requires heat or additives (e.g., CeCl₃) tandfonline.comresearchgate.net | 4-(Dibenzylamino)butan-1-ol |

| Partial Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (e.g., -78 °C) commonorganicchemistry.com | 4-(Dibenzylamino)butanal |

Transformations Involving the Dibenzylamino Group

The dibenzylamino group is a tertiary amine where the nitrogen is bonded to two benzyl (B1604629) groups. The benzyl groups can be removed, and the tertiary nitrogen can undergo further reactions.

N-Deprotection Strategies, including Catalytic Hydrogenolysis

The benzyl groups on the nitrogen atom are commonly used as protecting groups in organic synthesis and can be removed to yield the corresponding primary or secondary amine.

Catalytic Hydrogenolysis: This is a widely used method for the debenzylation of amines. nih.govacs.org The reaction involves treating the N-benzylated amine with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nih.govnih.gov This process is generally clean and efficient, yielding the deprotected amine and toluene (B28343) as a byproduct. For this compound, complete debenzylation would yield Methyl 4-aminobutanoate. The reaction's efficiency can sometimes be hindered by catalyst poisoning from the amine product, which can be mitigated by the addition of an acid. nih.govacs.org

Table 4: Catalytic Hydrogenolysis of this compound

| Catalyst | Hydrogen Source | Solvent | Expected Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Alcohols (e.g., Methanol, Ethanol) | Methyl 4-aminobutanoate |

Further Alkylation or Acylation of the Tertiary Nitrogen Atom

While tertiary amines are generally stable, they can undergo further reactions at the nitrogen atom, although this is less common for dibenzylamines compared to simpler tertiary amines.

Further Alkylation: The tertiary nitrogen in this compound can react with a reactive alkyl halide to form a quaternary ammonium (B1175870) salt. youtube.com This reaction involves the nitrogen atom acting as a nucleophile and displacing the halide from the alkyl halide. youtube.com

Acylation: Acylation of a tertiary amine like this compound with an acyl chloride is generally not a productive reaction under standard conditions. simply.science Tertiary amines can, however, act as catalysts in acylation reactions. ncert.nic.in The reaction of an acyl chloride with a tertiary amine can lead to the formation of an acylammonium salt, which is a highly reactive species.

Table 5: Further Reactions at the Nitrogen Atom

| Reaction Type | Reagent | Expected Product |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Acylammonium Salt (intermediate) |

Oxidative Reactions of the Amine Functionality

The dibenzylamino group in this compound is a key site for oxidative transformations. Tertiary amines, in general, are susceptible to oxidation at both the nitrogen atom and the adjacent carbon atoms (α-carbons to the nitrogen).

Oxidation of the nitrogen atom in a tertiary amine typically yields an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, this would lead to the formation of Methyl 4-(dibenzyl-N-oxido-amino)butanoate .

More complex and synthetically useful are the oxidative reactions occurring at the benzylic C-H bonds, which are α to the nitrogen atom. The benzyl groups are particularly susceptible to oxidation due to the stability of the resulting benzylic radical or cationic intermediates.

One significant transformation is oxidative N-debenzylation . This reaction can be promoted by various reagents, including cerium(IV) ammonium nitrate (B79036) (CAN). The mechanism is thought to involve a single-electron transfer from the nitrogen to the oxidant, followed by the loss of a benzyl group. This process would convert this compound into Methyl 4-(benzylamino)butanoate . Further oxidation could potentially lead to the complete removal of both benzyl groups, yielding Methyl 4-aminobutanoate .

Another potential oxidative pathway involves the formation of an iminium ion, which can then be trapped by a nucleophile or undergo further reactions. For instance, oxidation with reagents like manganese dioxide (MnO₂) could lead to the formation of an enamine or an iminium species, which could then be hydrolyzed to yield benzaldehyde (B42025) and Methyl 4-(benzylamino)butanoate .

Research on the oxidation of dibenzylamine (B1670424) itself has shown that it can be converted to the corresponding nitrone, N-benzylidene-1-phenylmethanamine N-oxide , using hydrogen peroxide. msu.edunih.gov This suggests that under specific conditions, the dibenzylamino moiety in this compound could undergo a similar transformation, although the presence of the butanoate chain might influence the reaction's course.

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| H₂O₂, m-CPBA | Methyl 4-(dibenzyl-N-oxido-amino)butanoate | N-Oxidation |

| Cerium(IV) ammonium nitrate (CAN) | Methyl 4-(benzylamino)butanoate | Oxidative N-Debenzylation |

| Manganese dioxide (MnO₂) | Benzaldehyde, Methyl 4-(benzylamino)butanoate | Oxidative C-N Cleavage |

| Hydrogen Peroxide (specific conditions) | Analogous nitrone formation | Oxidation to Nitrone |

Chemical Modifications of the Butanoate Carbon Chain

The butanoate portion of this compound offers several sites for chemical modification, primarily at the carbons α and β to the ester carbonyl group.

Selective Reactions at α- or β-Carbons Relative to Key Functional Groups

The α-carbon of the methyl ester (C2 position of the butanoate chain) is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, alkylation of the α-carbon with an alkyl halide would introduce a substituent at this position. It is important to note that the choice of base is crucial to avoid competing reactions, such as nucleophilic attack at the ester carbonyl.

Reactions at the β-carbon (C3 position) are less straightforward and typically require different strategies. One possibility involves a conjugate addition to an α,β-unsaturated precursor of this compound. For instance, if the molecule were synthesized from an α,β-unsaturated ester, various nucleophiles could be added to the β-position.

Another approach for functionalization at the β-position could involve an intramolecular cyclization reaction, where the amine functionality or a derivative thereof acts as an internal nucleophile. For example, under certain conditions, the molecule could be induced to form a β-lactam ring, although this would require specific activation of the ester and control of the regioselectivity.

| Position | Reagent/Condition | Potential Transformation | Product Type |

| α-Carbon | 1. LDA2. Alkyl halide (R-X) | α-Alkylation | Substituted butanoate |

| β-Carbon | (via precursor) Conjugate addition | β-Functionalization | Substituted butanoate |

| α & β Carbons | (Intramolecular) Cyclization | Lactam formation | Heterocyclic compound |

Stereoselective Transformations for Chiral Analogues

The synthesis of chiral analogues of this compound is a topic of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. While no direct stereoselective transformations of the parent molecule have been reported, several strategies can be envisioned based on established asymmetric synthesis methodologies.

One approach would involve the use of a chiral auxiliary. For instance, the butanoic acid precursor could be coupled to a chiral auxiliary, and then stereoselective alkylation at the α-carbon could be performed. Subsequent removal of the auxiliary would yield a chiral, α-substituted derivative.

Alternatively, asymmetric catalysis could be employed. For example, a prochiral precursor, such as an α,β-unsaturated ester, could undergo an asymmetric conjugate addition of the dibenzylamino group catalyzed by a chiral transition metal complex. This would establish a stereocenter at the β-position.

Furthermore, enzymatic resolutions could be a viable method for separating enantiomers of a racemic mixture of a chiral derivative of this compound. Lipases, for instance, are known to selectively hydrolyze one enantiomer of an ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid.

The synthesis of chiral γ-amino acid derivatives, of which this compound is a protected form, is an active area of research. Methods for the enantioselective synthesis of 2-substituted 4-aminobutanoic acid analogues have been developed, often starting from chiral precursors or employing stereoselective reactions. These methodologies could potentially be adapted for the synthesis of chiral analogues of the title compound.

| Strategy | Description | Target Chirality |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | α- or β-substituted |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | α- or β-substituted |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | Resolution of a chiral center |

Synthesis and Characterization of Methyl 4 Dibenzylamino Butanoate Derivatives and Analogues

Structural Modifications of the Butanoate Backbone

Modifications to the four-carbon chain of the butanoate ester offer a route to a diverse range of analogues. These modifications include altering the chain length, changing the position of the substituent, and introducing new functional groups.

The synthesis of homologues and positional isomers of Methyl 4-(dibenzylamino)butanoate typically begins with the corresponding amino ester precursors. For instance, the synthesis of Methyl 2-(dibenzylamino)butanoate, a key positional isomer, starts from methyl 2-aminobutanoate.

The precursor, methyl 2-aminobutanoate, can be prepared by the esterification of 2-aminobutanoic acid. A common method involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas. For example, (S)-2-aminobutyric acid can be converted to its methyl ester hydrochloride by treatment with thionyl chloride in methanol at low temperatures, followed by stirring at room temperature for several hours. nih.govacs.org

Once the amino ester is obtained, the dibenzylamino group can be introduced via N-alkylation. This is typically achieved by reacting the amino ester with two equivalents of benzyl (B1604629) bromide or benzyl chloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the hydrohalic acid formed during the reaction. The reaction is generally carried out in a suitable organic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF).

A similar strategy can be employed for the synthesis of the parent compound, this compound, starting from methyl 4-aminobutanoate. Methyl 4-aminobutanoate hydrochloride can be synthesized by the esterification of 4-aminobutyric acid (GABA) with methanol under acidic conditions, for instance, by bubbling anhydrous HCl gas through the methanolic suspension. sielc.com Subsequent dibenzylation under the conditions described above yields the final product.

Table 1: Synthesis of Amino Butanoate Precursors

| Starting Material | Reagents | Product | Reference(s) |

|---|---|---|---|

| (S)-2-Aminobutanoic acid | Methanol, Thionyl Chloride | Methyl (S)-2-aminobutanoate hydrochloride | nih.govacs.org |

| 4-Aminobutyric acid | Methanol, Anhydrous HCl | Methyl 4-aminobutanoate hydrochloride | sielc.com |

The introduction of additional functional groups onto the butanoate backbone can significantly alter the physicochemical properties and biological activity of the resulting molecules. Various synthetic strategies can be employed to achieve this functionalization.

For example, a keto group can be introduced to produce compounds like methyl 4-oxobutanoate (B1241810). This can be synthesized through the reaction of acrolein, carbon monoxide, and methanol in the presence of a palladium catalyst system. google.com This oxo-butanoate can then serve as a versatile intermediate. The ketone functionality allows for a range of subsequent chemical transformations, such as reduction to a hydroxyl group or reductive amination to introduce further amino functionalities.

Another approach involves starting with a pre-functionalized butanoate derivative. For instance, the enantiomerically pure compound (2S)-Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate demonstrates the presence of a methylsulfanyl group on the alkyl chain. nih.gov While this specific compound is a sulfonamide, the underlying principle of using a functionalized amino acid, in this case a methionine derivative, as a starting material can be applied to the synthesis of dibenzylamino analogues. The amino group of such a functionalized methyl butanoate could be dibenzylated to afford the target molecule with an additional functional group.

General strategies for functionalizing alkyl chains can also be considered. These include, but are not limited to, α-alkylation of the enolate derived from the butanoate ester or Michael additions to α,β-unsaturated butenoates.

Variations on the Dibenzylamino Moiety

Altering the nitrogen substituents provides another avenue for creating a diverse library of analogues. This can range from removing one of the benzyl groups to introducing various substituents on the benzyl rings.

The synthesis of mono-benzylamino analogues, such as methyl 4-(benzylamino)butanoate, can be achieved through the controlled N-alkylation of the corresponding primary amino ester. biosynth.com By using one equivalent of a benzylating agent (e.g., benzyl bromide) in the presence of a base, the mono-benzylated product can be selectively formed. Further alkylation can be minimized by controlling the stoichiometry and reaction conditions.

Similarly, other N-alkylamino analogues can be synthesized. For instance, methyl 4-(methylamino)butanoate and methyl 4-(dimethylamino)butanoate are known compounds. nih.govhelsinki.fi The synthesis of the mono-methyl analogue would involve the N-methylation of methyl 4-aminobutanoate. The dimethyl analogue can be prepared by reductive amination of methyl 4-oxobutanoate with dimethylamine (B145610) or by exhaustive methylation of methyl 4-aminobutanoate.

Table 2: Examples of Mono- and Di-alkylamino Butanoate Analogues

| Compound Name | Structure | Reference(s) |

|---|---|---|

| Methyl 4-(benzylamino)butanoate hydrochloride | C₁₂H₁₈ClNO₂ | biosynth.com |

| Methyl 4-(methylamino)butanoate | C₆H₁₃NO₂ | nih.gov |

| Methyl 4-(dimethylamino)butanoate | C₇H₁₅NO₂ | helsinki.fi |

The introduction of substituents on the phenyl rings of the dibenzylamino moiety allows for the fine-tuning of electronic and steric properties. The synthesis of these analogues follows the same N-alkylation strategy as for the parent compound, but utilizes substituted benzyl halides.

For example, reacting methyl 4-aminobutanoate with two equivalents of a substituted benzyl bromide (e.g., 4-methoxybenzyl bromide or 4-chlorobenzyl bromide) would yield the corresponding dibenzylamino derivative with substituents on the para position of the benzene (B151609) rings. A wide variety of substituted benzyl halides are commercially available or can be readily synthesized, providing access to a large array of analogues with electron-donating or electron-withdrawing groups at various positions on the aromatic ring.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation

The unambiguous structural characterization of this compound derivatives and analogues relies on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. In the ¹H NMR spectrum of this compound, characteristic signals would include those for the methyl ester protons, the methylene (B1212753) protons of the butanoate chain, and the benzylic and aromatic protons of the dibenzylamino group. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning the proton and carbon signals, especially for more complex, functionalized analogues. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm through-space proximities of protons, aiding in conformational analysis. ipb.ptrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized compounds, confirming their molecular formulas. nih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Chromatography: High-performance liquid chromatography (HPLC) is a key technique for assessing the purity of the synthesized compounds and for separating mixtures of products, such as in the case of mono- and di-alkylation reactions. helsinki.fi Due to the basic nature of the tertiary amine in this compound and its analogues, reverse-phase HPLC can sometimes be challenging due to peak tailing. sielc.com This can often be mitigated by using a mobile phase with a suitable additive (e.g., trifluoroacetic acid or a volatile amine) or by employing specialized columns, such as mixed-mode or diol-based columns. nih.govsielc.com Normal-phase chromatography can also be an effective method for the purification and analysis of these compounds. nih.gov Gas chromatography (GC) may also be applicable for more volatile derivatives.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. organicchemistrydata.orgknockhardy.org.uk In the analysis of this compound, both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to assign the respective nuclei within the molecule.

¹H NMR spectroscopy of the parent compound would reveal distinct signals corresponding to the different types of protons present. The aromatic protons of the two benzyl groups would typically appear as a multiplet in the downfield region of the spectrum. The benzylic protons (-CH₂-Ph) would likely resonate as a singlet, while the protons of the butyl chain would exhibit characteristic multiplets. Specifically, the methylene group adjacent to the nitrogen atom (-N-CH₂-) and the methylene group adjacent to the ester functionality (-CH₂-COO-) would have distinct chemical shifts due to the differing electronic effects of the nitrogen and the carbonyl group. The central methylene group of the butyl chain would also show a unique signal. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information, showing a single peak for each unique carbon atom in the molecule. britannica.com The spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl groups (with different signals for the ipso, ortho, meta, and para carbons), the benzylic carbons, the three distinct methylene carbons of the butanoate chain, and the methoxy (B1213986) carbon of the ester.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (-CH₂-Ph) | ~3.5 | Singlet |

| Methylene (-N-CH₂-) | 2.3 - 2.5 | Triplet |

| Methylene (-CH₂-CH₂-COO) | 1.8 - 2.0 | Multiplet |

| Methylene (-CH₂-COO) | ~2.3 | Triplet |

| Methyl (-OCH₃) | ~3.6 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is a representation of expected values and may vary based on solvent and experimental conditions.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (-CH₂-Ph) | ~58 |

| Methylene (-N-CH₂-) | ~53 |

| Methylene (-CH₂-CH₂-COO) | ~22 |

| Methylene (-CH₂-COO) | ~31 |

| Methyl (-OCH₃) | ~51 |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. britannica.com For this compound, HRMS would provide an exact mass measurement, confirming its molecular formula of C₁₉H₂₃NO₂. nih.gov

In addition to providing the molecular weight, mass spectrometry also reveals characteristic fragmentation patterns upon ionization. For this compound, a common fragmentation pathway would involve the loss of the benzyl group (C₇H₇), resulting in a prominent peak in the mass spectrum. Another likely fragmentation is the cleavage of the ester group, leading to the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). The analysis of these fragments provides valuable structural information that corroborates the data obtained from NMR spectroscopy.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound This table is a representation of expected values.

| Ion | Formula | Predicted Exact Mass (m/z) |

| [M]⁺ | C₁₉H₂₃NO₂ | 297.1729 |

| [M-C₇H₇]⁺ | C₁₂H₁₆NO₂ | 206.1181 |

| [M-OCH₃]⁺ | C₁₈H₂₀NO | 266.1545 |

| [M-COOCH₃]⁺ | C₁₇H₂₀N | 238.1596 |

Chromatographic Techniques (e.g., HPLC, GC, Column Chromatography) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of synthesized compounds.

Column Chromatography is often the primary method used for the purification of this compound from a reaction mixture. A suitable stationary phase, such as silica (B1680970) gel, is used in conjunction with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). By gradually increasing the polarity of the mobile phase, the desired compound can be effectively separated from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of the isolated compound. researchgate.net A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. researchgate.net The retention time of the compound under specific conditions is a characteristic property, and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. researchgate.net

Gas Chromatography (GC) can also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. GC is particularly useful for detecting volatile impurities.

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond NMR, MS, and chromatography, other analytical techniques can provide further structural confirmation and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester group (typically around 1735 cm⁻¹), C-O stretching vibrations, C-N stretching vibrations, and the aromatic C-H and C=C stretching and bending vibrations of the benzyl groups.

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₉H₂₃NO₂) to confirm the elemental composition and purity of the sample.

These analytical methods, when used in combination, provide a comprehensive and unambiguous characterization of this compound, ensuring its structural integrity and purity for any subsequent use.

Applications of Methyl 4 Dibenzylamino Butanoate in Synthetic Organic Chemistry

Utilization as a Versatile Building Block for Complex Organic Architectures

Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. nih.gov Methyl 4-(dibenzylamino)butanoate fits this description, offering a scaffold that can be elaborated upon to create intricate molecular architectures. The dibenzylamino group serves as a protected form of a secondary amine, which can be deprotected at a later synthetic stage, while the methyl butanoate portion provides a handle for various chemical modifications.

The most prominent application of this compound is as a key intermediate in the synthesis of HIV protease inhibitors, a critical class of antiretroviral drugs. epo.org Specifically, it is a well-established precursor in the industrial synthesis of Ritonavir and Lopinavir. epo.org

In the synthesis of these complex pharmaceutical agents, this compound serves as a foundational piece upon which the larger molecular structure is built. The synthesis of Lopinavir, for instance, involves the construction of a complex amino alcohol backbone. While detailed synthetic schemes vary, the butanoate portion of this compound can be chemically modified and extended to form part of the core structure of the final drug molecule.

Table 1: Role of this compound in Pharmaceutical Synthesis

| Pharmaceutical Agent | Therapeutic Class | Role of this compound |

| Ritonavir | HIV Protease Inhibitor | Key intermediate in the synthesis of the drug's backbone. |

| Lopinavir | HIV Protease Inhibitor | Precursor for the construction of the core molecular scaffold. |

Participation in Modern Cross-Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. mallakchemicals.comgoogle.comwipo.int These reactions are widely employed in the synthesis of pharmaceuticals and other complex organic molecules. mallakchemicals.comwipo.int

A review of the scientific literature does not indicate that this compound is a common direct participant in modern cross-coupling reactions. The saturated alkyl chain and the protected amine are not typical reactive partners for these palladium-catalyzed transformations. It is conceivable that derivatives of this compound, where the butanoate chain is functionalized with a halide or a boronic acid, could participate in such reactions. However, there is no significant body of research to suggest that the parent compound itself is a primary substrate for these methodologies.

Role in Chiral Synthesis and Stereocontrol Methodologies

Chiral synthesis and the ability to control the stereochemical outcome of reactions are of paramount importance in the synthesis of pharmaceuticals, as the biological activity of a molecule is often dependent on its three-dimensional structure.

There is currently no direct evidence in the reviewed literature to suggest that this compound itself plays a significant role in directing stereochemistry or is a common substrate in well-established stereocontrol methodologies. The molecule itself is achiral. However, in the synthesis of chiral drugs like Ritonavir and Lopinavir, which have multiple stereocenters, the stereochemistry is carefully controlled throughout the synthetic sequence. While this compound is a precursor, the stereocenters are typically introduced in other steps of the synthesis, often through the use of chiral catalysts, chiral auxiliaries, or by starting with enantiomerically pure starting materials.

Computational and Theoretical Investigations of Methyl 4 Dibenzylamino Butanoate

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering unique advantages in studying molecules like Methyl 4-(dibenzylamino)butanoate.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a popular method for investigating the electronic structure and reactivity of chemical systems due to its balance of accuracy and computational cost. nih.govaps.org DFT studies can determine various electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties are crucial for understanding the reactivity of this compound.

For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. DFT calculations can precisely compute this gap, offering insights into the kinetic stability of the molecule. Furthermore, the analysis of frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Recent studies on related ester compounds have utilized DFT to investigate adsorption and bond cleavage on catalyst surfaces. nih.gov For example, a study on methyl butanoate demonstrated that DFT can be used to understand how the introduction of promoters to a catalyst can alter surface charges and enhance adsorption, leading to more stable configurations. nih.gov Such studies also calculate activation energies for bond cleavage, identifying which bonds are most likely to break in a chemical reaction. nih.gov While specific DFT data for this compound is not extensively published, the principles from studies on similar molecules like methyl butanoate are directly applicable. nih.govnih.gov

Table 1: Illustrative DFT-Calculated Properties for a Representative Organic Molecule

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Varies per atom | Provides insight into the partial charges on individual atoms, indicating sites susceptible to electrostatic interactions. |

Note: The values in this table are illustrative and based on typical calculations for similar organic molecules. Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for Conformational Analysis and Stability

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods are highly accurate but computationally more demanding than DFT. They are particularly well-suited for detailed conformational analysis and the determination of molecular stability.

For a flexible molecule like this compound, with its rotatable bonds, numerous conformations are possible. Ab initio calculations can be used to perform a systematic search of the potential energy surface to identify the most stable conformers. By calculating the relative energies of these different spatial arrangements, researchers can determine the preferred three-dimensional structure of the molecule under various conditions.

A study on the thermal decomposition of methyl butanoate utilized ab initio methods to explore the electronic structures and molecular properties of reactants, intermediates, products, and transition states. nih.gov This research identified multiple reaction pathways for the breakdown of the molecule. nih.gov Such detailed analysis is crucial for understanding the stability and degradation pathways of this compound.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

For this compound, MD simulations can be employed to study its behavior in different solvent environments. These simulations can reveal how the molecule interacts with solvent molecules, how it aggregates with other molecules of the same type, and how its conformation changes in response to its surroundings. This information is critical for understanding its solubility, miscibility, and transport properties.

MD simulations are also invaluable for studying the interactions between a molecule and a biological target, such as a protein or a membrane. By simulating the system at an atomic level, researchers can gain insights into the binding modes and affinities, which is fundamental in fields like drug discovery. The GROMACS package is a commonly used software for performing such simulations. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Approaches

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational approaches, particularly quantum chemical methods, are powerful tools for elucidating reaction mechanisms and characterizing transition states. nih.gov

For the synthesis or transformation of this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying all intermediates and transition states connecting the reactants to the products. By calculating the energies of these species, the activation energy for each step can be determined, providing a quantitative measure of the reaction rate.

For example, in the study of methyl butanoate decomposition, transition state theory was used to calculate rate constants for various reactions over a wide temperature range. nih.gov This allows for a detailed kinetic model of the reaction to be constructed. Similarly, for the synthesis of this compound, computational methods can be used to compare different potential synthetic routes and identify the most energetically favorable pathway.

Predictive Modeling for Rational Synthetic Design and Optimization

The insights gained from computational and theoretical investigations can be leveraged for predictive modeling, enabling the rational design and optimization of synthetic routes. nih.gov By understanding the relationship between molecular structure and reactivity, chemists can design more efficient and selective syntheses.

For this compound, predictive modeling can be used to:

Screen potential starting materials and reagents: By computationally evaluating the reactivity of different precursors, the most promising candidates for synthesis can be identified.

Optimize reaction conditions: The effect of temperature, pressure, and solvent on reaction rates and yields can be simulated, allowing for the fine-tuning of experimental conditions.

Design novel derivatives: By computationally exploring the effect of different functional groups on the properties of the molecule, new derivatives with desired characteristics can be designed.

This predictive power of computational chemistry can significantly accelerate the process of chemical discovery and development, reducing the need for extensive trial-and-error experimentation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of amino esters often involves multi-step procedures with stoichiometric reagents and hazardous solvents, leading to significant environmental footprints. Future research on Methyl 4-(dibenzylamino)butanoate should prioritize the development of green and sustainable synthetic methodologies.

One promising approach is the adoption of catalytic reductive amination of suitable keto-ester precursors. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to reduce the reliance on precious metals. Furthermore, the use of green solvents, such as bio-derived solvents or ionic liquids, could significantly decrease the environmental impact of the synthesis. njit.edursc.org Research has shown that ionic liquids can act as both solvents and catalysts for the esterification of amino acids, offering a promising avenue for exploration. njit.edu

Another avenue for sustainable synthesis lies in the direct catalytic amination of biomass-derived feedstocks. rsc.org The development of chemocatalytic methods to convert renewable resources into valuable amino acid derivatives is a burgeoning field of research. rsc.org Exploring the synthesis of this compound from such renewable starting materials would be a significant step towards a more sustainable chemical industry.

Table 1: Illustrative Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Catalyst | Solvent | Key Advantages | Potential Challenges |

| Traditional Alkylation | None (stoichiometric base) | Dichloromethane | High yield | Use of hazardous reagents and solvents |

| Catalytic Reductive Amination | Ru/C, Pd/C | Methanol (B129727), Water | Milder conditions, higher atom economy | Catalyst cost and recyclability |

| Biocatalytic Synthesis | Lipase, Amidase | Ionic Liquid, Buffer | High selectivity, mild conditions | Enzyme stability and cost |

| Flow Chemistry Synthesis | Heterogeneous catalyst | Ethyl acetate | High throughput, improved safety | Initial setup cost |

This table presents a hypothetical comparison of potential synthetic strategies to guide future research.

Exploration of Unconventional Reactivity Profiles and Tandem Reactions

The presence of both a nucleophilic tertiary amine and an electrophilic ester group within the same molecule opens up a wide range of possibilities for exploring unconventional reactivity and designing novel tandem reactions.

The N,N-dibenzylamino group can be a precursor to other functional groups through catalytic debenzylation, a common strategy in organic synthesis. This could unveil a primary or secondary amine, allowing for subsequent functionalization. The reactivity of N-substituted dibenzylamine (B1670424) N-oxides has been shown to lead to novel aziridine (B145994) formation, suggesting that the core structure of this compound could be a starting point for complex heterocyclic synthesis. rsc.org

Furthermore, the ester functionality can participate in a variety of transformations, including aminolysis, transesterification, and reduction. chemistrysteps.comnih.gov Designing tandem reactions where both the amine and ester moieties react in a sequential or concerted manner could lead to the rapid construction of complex molecular architectures. For instance, an intramolecular cyclization could be envisioned, leading to the formation of novel lactams or other heterocyclic systems. The development of enzyme-catalyzed tandem reactions could also offer a highly selective and efficient route to new derivatives. core.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and higher throughput. amidetech.com The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms.

The use of packed-bed reactors with immobilized catalysts could facilitate catalyst recycling and product purification, key aspects of sustainable chemical production. acs.org Micro-flow reactors, in particular, allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. rsc.orgnih.gov Research into the micro-flow synthesis of β-amino acid derivatives has demonstrated the potential for rapid and mild reaction conditions. rsc.orgnih.gov

Automated synthesis platforms can further accelerate the exploration of the chemical space around this compound. nih.gov By systematically varying reaction conditions and starting materials, these platforms can rapidly generate libraries of derivatives for screening in various applications. This high-throughput approach would be invaluable for identifying new compounds with desirable properties.

Table 2: Potential Parameters for Optimization in a Flow Synthesis of this compound

| Parameter | Range | Rationale |

| Flow Rate | 0.1 - 10 mL/min | Controls residence time and reaction completion. |

| Temperature | 25 - 150 °C | Influences reaction kinetics and selectivity. |

| Pressure | 1 - 10 bar | Can enhance reaction rates and prevent solvent boiling. |

| Catalyst Bed | Packed-bed with Pd/C | Allows for continuous operation and easy catalyst separation. |

| Reagent Concentration | 0.1 - 1.0 M | Affects reaction rate and product purity. |

This table provides a hypothetical set of parameters for the development of a continuous flow synthesis process.

Advanced Computational Studies for In Silico Screening and Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts and accelerating the discovery process. youtube.combenthamscience.com For a relatively unexplored compound like this compound, in silico methods can provide valuable insights and direct future research.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding its stability, predicting its behavior in different chemical environments, and identifying the most likely sites for chemical reactions.

Molecular docking and virtual screening techniques can be used to predict the binding affinity of this compound and its derivatives to various biological targets. nih.govfrontiersin.orgnih.gov This approach can be used to identify potential applications in drug discovery, for example, by screening for interactions with specific enzymes or receptors. The rational design of new derivatives with enhanced biological activity can be guided by the insights gained from these computational studies.

Finally, Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient amount of experimental data becomes available. These models can correlate the structural features of the molecules with their observed activity, enabling the prediction of the properties of new, unsynthesized compounds.

Q & A

Basic Synthesis

Q: How is Methyl 4-(dibenzylamino)butanoate synthesized, and what are the critical reaction conditions? A: The synthesis typically involves introducing dibenzylamino groups into a butanoate backbone. One method uses alkylation of methyl 4-aminobutanoate with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install the dibenzylamino moiety . Another approach employs coupling reactions using DMAP in dichloromethane, as seen in analogous compounds . Critical parameters include anhydrous conditions, controlled temperature (0°C to RT), and stoichiometric benzylating agents to avoid over-alkylation.

Basic Characterization

Q: What spectroscopic methods confirm the structure and purity of this compound? A:

- NMR : ¹H NMR shows aromatic protons (δ 7.2–7.4 ppm) and methyl ester signals (δ 3.6–3.7 ppm); ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 312.18 for C₁₉H₂₂NO₂⁺) validate the structure .

- HPLC : Purity (>95%) is assessed using UV detection at 254 nm .

Advanced Optimization

Q: How can researchers optimize synthesis yield in multi-step reactions with low coupling efficiency? A:

- Excess Reagents : Use 1.5–2 equiv benzyl bromide with K₂CO₃ to drive alkylation .

- Coupling Agents : EDC/HOBt enhances amidification, as shown in benzoate ester syntheses .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) minimizes product loss .

Advanced Mechanistic Studies

Q: What computational methods elucidate the electronic properties and reaction mechanisms of this compound? A:

- DFT Calculations : B3LYP/6-31G(d) models charge distribution at the dibenzylamino nitrogen and ester carbonyl .

- Molecular Dynamics : Predict solvation effects in DMSO to explain nucleophilic substitution trends .

- QM/MM Methods : Analyze steric effects during benzylation steps .

Data Contradiction Resolution

Q: How should discrepancies in reported biological activities be addressed? A:

- Standardized Assays : Replicate kinase inhibition studies under controlled conditions (pH 7.4, 37°C) .

- Orthogonal Characterization : Use LC-MS to confirm identity and purity .

- SAR Studies : Modify analogs systematically to isolate functional group contributions .

Advanced Applications

Q: In what novel therapeutic areas is this compound being explored? A:

- Neuroprotection : Inhibits Aβ42 aggregation (10–50 μM) in Alzheimer’s models .

- Kinase Inhibition : Targets JAK3 (IC₅₀ ~120 nM) in autoimmune disease studies .

- GPCR Ligands : Validated in radioligand binding assays for cardiovascular research .

Reactivity and Stability

Q: What factors influence the hydrolytic stability of the ester group under physiological conditions? A:

- pH Sensitivity : Hydrolysis accelerates in alkaline buffers (pH >8) due to nucleophilic attack on the ester carbonyl .

- Steric Shielding : The dibenzylamino group reduces hydrolysis rates by sterically protecting the ester .

- Temperature : Stability decreases above 37°C; recommend storage at 4°C for long-term use .

Advanced Analytical Challenges

Q: How can researchers resolve overlapping signals in NMR spectra caused by dibenzyl groups? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.